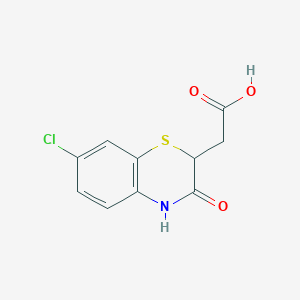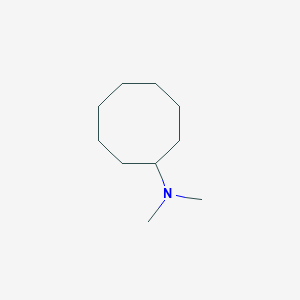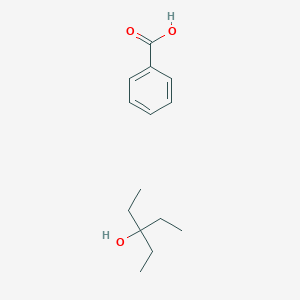![molecular formula C16H11NS B14713400 11-Methyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23436-75-1](/img/structure/B14713400.png)
11-Methyl[1]benzothieno[3,2-g]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
科学研究应用
11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-malarial and anti-inflammatory effects.
作用机制
The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
Quinoline: A similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Another similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Benzothienoisoquinoline: Compounds with similar structures but different substituents on the rings.
Uniqueness
11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
23436-75-1 |
|---|---|
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC 名称 |
11-methyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3 |
InChI 键 |
WCHKFCJHZPOZPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



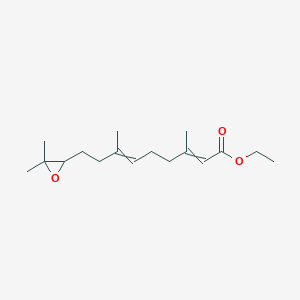
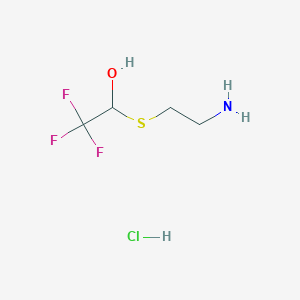
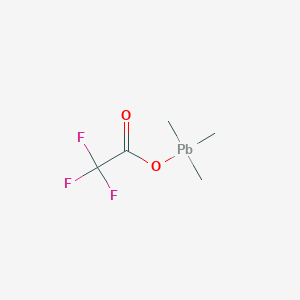
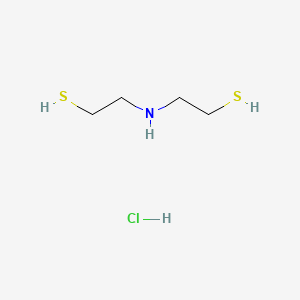

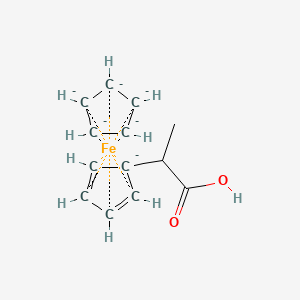
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
